molecular formula C6H9BrMg B6307889 Cyclohex-2-en-1-ylmagnesium bromide, 0.50 M in ether CAS No. 59518-09-1

Cyclohex-2-en-1-ylmagnesium bromide, 0.50 M in ether

Cat. No.: B6307889
CAS No.: 59518-09-1
M. Wt: 185.34 g/mol
InChI Key: HFRJFSCGQSEVKO-UHFFFAOYSA-M
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Description

Cyclohex-2-en-1-ylmagnesium bromide, 0.50 M in ether, is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. This compound is particularly valuable due to its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohex-2-en-1-ylmagnesium bromide is typically prepared by the reaction of cyclohex-2-en-1-yl bromide with magnesium metal in the presence of anhydrous ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

Cyclohex-2-en-1-yl bromide+MagnesiumCyclohex-2-en-1-ylmagnesium bromide\text{Cyclohex-2-en-1-yl bromide} + \text{Magnesium} \rightarrow \text{Cyclohex-2-en-1-ylmagnesium bromide} Cyclohex-2-en-1-yl bromide+Magnesium→Cyclohex-2-en-1-ylmagnesium bromide

Industrial Production Methods

On an industrial scale, the preparation of cyclohex-2-en-1-ylmagnesium bromide follows similar principles but is optimized for large-scale production. This involves the use of specialized reactors that can maintain an inert atmosphere and control the reaction temperature precisely. The product is often purified by distillation or crystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-2-en-1-ylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Nucleophilic Substitution: Can displace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Electrophiles: Alkyl halides, acyl chlorides.

    Solvents: Anhydrous ether, tetrahydrofuran (THF).

Major Products

    Alcohols: From reactions with aldehydes and ketones.

    New Carbon-Carbon Bonds: From reactions with alkyl halides and acyl chlorides.

Scientific Research Applications

Cyclohex-2-en-1-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Used in the modification of biomolecules for studying biological processes.

    Medicine: Intermediate in the synthesis of drug candidates.

    Industry: Production of fine chemicals and polymers.

Mechanism of Action

The mechanism by which cyclohex-2-en-1-ylmagnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This results in the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl groups or other electrophilic centers in organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • Phenylmagnesium bromide
  • Methylmagnesium bromide
  • Ethylmagnesium bromide

Uniqueness

Cyclohex-2-en-1-ylmagnesium bromide is unique due to its cyclic structure, which imparts different reactivity and selectivity compared to linear Grignard reagents. This makes it particularly useful in the synthesis of cyclic compounds and in reactions where steric hindrance plays a significant role.

Properties

IUPAC Name

magnesium;cyclohexene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9.BrH.Mg/c1-2-4-6-5-3-1;;/h1-3H,4-6H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRJFSCGQSEVKO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[CH-]C=CC1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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